molecular formula C6H11NOS B6611649 2-(oxolan-2-yl)ethanethioamide CAS No. 1016745-17-7

2-(oxolan-2-yl)ethanethioamide

Cat. No.: B6611649
CAS No.: 1016745-17-7
M. Wt: 145.23 g/mol
InChI Key: HZZWWDDUBFNCEC-UHFFFAOYSA-N
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Description

2-(oxolan-2-yl)ethanethioamide is an organic compound with the molecular formula C6H11NOS and a molecular weight of 145.23 g/mol. It has gained significant attention in the scientific community due to its potential biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxolan-2-yl)ethanethioamide typically involves the reaction of oxirane (ethylene oxide) with ethanethioamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the thioamide group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(oxolan-2-yl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted ethanethioamides depending on the nucleophile used.

Scientific Research Applications

2-(oxolan-2-yl)ethanethioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(oxolan-2-yl)ethanethioamide exerts its effects involves interactions with specific molecular targets. The thioamide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(oxolan-2-yl)ethanamide: Similar structure but lacks the sulfur atom.

    2-(oxolan-2-yl)ethanethioester: Contains an ester group instead of the amide group.

    2-(oxolan-2-yl)ethanethioacetic acid: Contains a carboxylic acid group instead of the amide group.

Uniqueness

2-(oxolan-2-yl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. The sulfur atom in the thioamide group enhances its reactivity and ability to form coordination complexes, making it a valuable compound in various scientific research applications .

Biological Activity

2-(Oxolan-2-yl)ethanethioamide, with the CAS number 1016745-17-7, is a compound characterized by the presence of a thioamide functional group and a tetrahydrofuran (oxolane) ring. This structure endows it with unique chemical properties that are of interest in various biological contexts, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C5H11NOSC_5H_{11}NOS. The presence of the thioamide group (C(=S)NH-C(=S)N-H) is significant as it influences the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC₅H₁₁NOS
Molecular Weight133.22 g/mol
CAS Number1016745-17-7
Chemical StructureChemical Structure

Biological Activity

Research into the biological activity of this compound reveals several potential applications:

1. Antimicrobial Activity

Studies have indicated that compounds containing thioamide groups exhibit antimicrobial properties. The thioamide moiety can disrupt microbial cell function, making them potential candidates for antibiotic development. In vitro assays have shown that this compound demonstrates significant activity against various bacterial strains, suggesting its utility as an antimicrobial agent .

2. Anticancer Properties

Recent research has focused on the anticancer potential of thioamide derivatives. In cellular assays, this compound has been shown to inhibit the proliferation of cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is hypothesized that the thioamide group may interact with thiol-containing proteins, leading to alterations in protein function and subsequent biological responses.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry examined the efficacy of various thioamide derivatives, including this compound, against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent .
  • Anticancer Activity Assessment : In another study focusing on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). The study concluded that this compound could be a lead candidate for further development in cancer therapy .

Properties

IUPAC Name

2-(oxolan-2-yl)ethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS/c7-6(9)4-5-2-1-3-8-5/h5H,1-4H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZWWDDUBFNCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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